molecular formula C10H8N2 B8473396 3-(Cyanomethyl)-5-methylbenzonitrile

3-(Cyanomethyl)-5-methylbenzonitrile

Cat. No. B8473396
M. Wt: 156.18 g/mol
InChI Key: WCCZNMGGKKDDQD-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

To a stirred ethanol (150 mL), was added 3-(bromomethyl)-5-methylbenzonitrile (48 g, 0.228M), potassium cyanide (27 g, 0.42M), and distilled water (77 mL). The mixture was then refluxed for 3 hr. After cooling to room temperature, the reaction mixture was evaporated in vacuo and the residue was partitioned between ether and water. The ether layer was taken, dried with anhydrous magnesium sulfate, filtered, evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:1)) to afford 18.3 g (51%) of 3-(cyanomethyl)-5-methylbenzonitrile as a pale yellow solid. m.p. 63-64° C. 1H NMR (300 MHz, CDCl3) δ 2.42 (3H, s), 3.77 (2H; s), 7.42 (2H, s), 7.45 (1H, s).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:6]#[N:7].[C-:12]#[N:13].[K+]>C(O)C>[C:12]([CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:6]#[N:7])#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
BrCC=1C=C(C#N)C=C(C1)C
Name
Quantity
27 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (77 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:1))

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC=1C=C(C#N)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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